EC5026 - 1809885-32-2

EC5026

Catalog Number: EVT-2492076
CAS Number: 1809885-32-2
Molecular Formula: C18H23F4N3O3
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].

Synthesis Analysis

While specific details on the synthesis of EC5026 are limited within the provided literature, its development involved extensive synthesis and optimization processes []. This optimization involved creating a series of soluble epoxide hydrolase inhibitors (sEHIs) incorporating adamantyl or phenyl moieties, similar to clinical candidates AR9281 or EC5026 []. This process led to the identification of benzohomoadamantane as a promising scaffold for novel sEHIs, including EC5026 [].

Mechanism of Action

EC5026 exerts its effects by inhibiting soluble epoxide hydrolase (sEH) [, ]. This enzyme typically degrades epoxides of polyunsaturated fatty acids (EpFA), which are natural mediators involved in reducing pain, resolving inflammation, and regulating blood pressure []. By inhibiting sEH, EC5026 increases EpFA levels in vivo []. This increase in EpFA contributes to the resolution of inflammation and potentially shifts endoplasmic reticulum stress away from promoting cellular senescence and inflammation, towards cell survival and homeostasis [].

Applications

7.1. Neuropathic Pain Management: EC5026 demonstrates potential as a non-addictive analgesic for treating neuropathic pain [, , ]. Studies show its efficacy in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of chemotherapy [, ]. EC5026 provided dose-dependent pain relief in various CIPN models, including those induced by platinum-based drugs, taxanes, and vinca alkaloids []. Notably, it achieved this analgesia without the adverse effects commonly associated with other analgesic classes [].

7.2. Cancer Cachexia Prevention: Research suggests that EC5026 may prevent or reverse cancer cachexia, a complex syndrome characterized by muscle wasting and inflammation []. In murine models of pancreatic and prostate cancer, EC5026 delayed the onset of cachexia and extended survival []. It achieved this by counter-regulating the expression of sEH, reducing pro-inflammatory eicosanoids, and stimulating an increase in T lymphocytes [].

7.3. Acute Pancreatitis Treatment: Studies in murine models of cerulein-induced acute pancreatitis demonstrate the therapeutic potential of EC5026 []. Administering EC5026 improved the health status of the animals and reduced pancreatic damage, highlighting its anti-inflammatory effects in this context [].

7.4. Type 1 Diabetes: While research is preliminary, studies suggest that the mechanism of action of EC5026, specifically its impact on eicosanoid signaling pathways, could hold potential in addressing Type 1 Diabetes []. Targeting these pathways with compounds like EC5026 may offer new avenues for modulating the immune response associated with this disease [].

Future Directions
  • Clinical Trials: Given the promising preclinical results, advancing EC5026 to human clinical trials for neuropathic pain, cancer cachexia, acute pancreatitis, and other inflammatory conditions is crucial [, , ]. These trials will provide essential data on its safety, efficacy, and optimal dosing strategies in humans.
  • Mechanism of Action Elucidation: While the general mechanism of EC5026 involving sEH inhibition is understood, further research is necessary to fully elucidate its downstream effects and identify potential off-target interactions [, ]. This deeper understanding will allow for more targeted therapeutic applications.
  • Drug Delivery Optimization: Exploring alternative drug delivery systems, such as sustained-release formulations, could further enhance the therapeutic efficacy of EC5026 by maintaining optimal drug levels for extended periods [].
  • Combination Therapies: Investigating the potential synergistic effects of EC5026 in combination with other therapeutic agents, particularly in the context of cancer cachexia and neuropathic pain, may lead to more effective treatment strategies [, ].

Properties

CAS Number

1809885-32-2

Product Name

EC5026

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea

Molecular Formula

C18H23F4N3O3

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N

SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Solubility

not available

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.